molecular formula C24H20F2N6O B2941742 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1251634-30-6

1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B2941742
CAS No.: 1251634-30-6
M. Wt: 446.462
InChI Key: GATXBMRFULITED-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at position 1 with a 2-fluorophenyl group. The position 4 of the piperazine is linked via a carbonyl group to a 1H-1,2,3-triazole ring, which is further substituted at position 1 with a 4-fluorophenyl group and at position 5 with a pyridin-4-yl moiety. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and amide coupling for piperazine functionalization .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N6O/c25-18-5-7-19(8-6-18)32-23(17-9-11-27-12-10-17)22(28-29-32)24(33)31-15-13-30(14-16-31)21-4-2-1-3-20(21)26/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATXBMRFULITED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C21H19F2N5O
  • Molecular Weight : 397.41 g/mol

The presence of fluorine atoms and the triazole ring is significant for its biological activity, influencing both lipophilicity and interaction with biological targets.

Anticancer Activity

Numerous studies have explored the anticancer potential of triazole derivatives, including the compound . The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Cheng et al. MDA-MB-453 (Breast)31.6HER2 tyrosine kinase inhibition
Dolzhenko et al. PC-3 (Prostate)16.6Inhibition of thymidylate synthase
Reddy et al. A549 (Lung)0.97–34.46Induction of apoptosis via mitochondrial pathways
Prima et al. HepG2 (Liver)43.4Modulation of ERK1/2 and NF-kB signaling pathways

These studies indicate that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines, with some showing promising low IC50 values, suggesting high potency.

Mechanistic Insights

The biological activity of triazole-containing compounds often involves multiple mechanisms:

  • Tyrosine Kinase Inhibition : Compounds similar to the one discussed have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
  • Apoptosis Induction : Many triazoles promote apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at various phases, further inhibiting cancer progression.

Case Studies

  • Fluorinated Triazoles as HER2 Inhibitors : Cheng et al. synthesized fluorinated triazoles that demonstrated significant inhibition of HER2-positive breast cancer cells, providing a basis for developing targeted therapies against this aggressive cancer type .
  • Structure-Activity Relationship (SAR) : Reddy et al. conducted SAR studies on triazole derivatives and found that modifications to the phenyl ring significantly influenced anticancer activity against lung cancer cells . This highlights the importance of chemical structure in mediating biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Fluorophenyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine

  • Structural Differences : The triazole is linked to the piperazine via a methylene group instead of a carbonyl.
  • Implications: Reduced electron-withdrawing effects may lower binding affinity compared to the carbonyl-linked compound.

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

  • Structural Differences: A pyrazole replaces the triazole, and the piperazine is connected via a butanone chain.
  • Implications : The trifluoromethyl group enhances metabolic stability, while the longer aliphatic chain may improve solubility. However, the absence of a pyridine substituent could reduce π-π stacking interactions in target binding .

1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine

  • Structural Differences : A nitrobenzyl group replaces the triazole-pyridine system, and the piperazine is acylated with a 2-fluorobenzoyl group.

NRA0045 (Dopamine D4/5-HT2A/α1-Adrenoceptor Antagonist)

  • Structural Differences : A thiazole core replaces the triazole, and the piperazine is part of a pyrrolidine-thiazole scaffold.
  • Implications : The fluorophenyl-piperazine moiety in both compounds suggests shared affinity for neurotransmitter receptors. However, NRA0045’s thiazole and pyrrolidine groups confer distinct pharmacokinetic profiles, including oral bioavailability and reduced extrapyramidal side effects .

Key Structural and Pharmacological Comparisons

Table 1: Structural Features and Implications

Compound Core Heterocycle Piperazine Substituent Key Functional Groups Pharmacological Implications
Target Compound 1,2,3-Triazole 2-Fluorophenyl, Carbonyl-linked Pyridin-4-yl, 4-Fluorophenyl Potential kinase/receptor inhibition
1-(4-Fluorophenyl)-4-...piperazine 1,2,3-Triazole 4-Fluorophenyl, Methylene-linked None Reduced binding rigidity
Compound 5 (Pyrazole derivative) Pyrazole 4-(Trifluoromethyl)phenyl Butanone chain Enhanced solubility, metabolic stability
NRA0045 Thiazole Pyrrolidine-linked 4-Fluorophenyl, Thiazole Dopamine D4/5-HT2A antagonism

Research Findings and Limitations

  • Target Compound: No direct pharmacological data are available in the provided evidence. Inferences are drawn from structural analogs like NRA0045, which highlight the importance of fluorinated aromatics and heterocycles in receptor binding .
  • Gaps : Experimental data on binding affinities, solubility, and metabolic stability are absent. Computational modeling or in vitro assays are needed to validate hypotheses.

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